Cas no 42932-20-7 (Formamide,N-methyl-N-(1-methyl-2-phenylethyl)-)

Formamide, N-methyl-N-(1-methyl-2-phenylethyl)-, is a specialized organic compound featuring a formamide core substituted with an N-methyl and an N-(1-methyl-2-phenylethyl) group. This structure imparts unique reactivity and solubility properties, making it valuable in synthetic organic chemistry, particularly in the preparation of complex amines and pharmaceutical intermediates. Its aromatic phenyl group enhances stability and influences steric and electronic effects in reactions. The compound is often employed as a versatile building block in multi-step syntheses, offering controlled reactivity for selective transformations. Careful handling is recommended due to potential sensitivity to moisture and heat. Proper storage under inert conditions ensures long-term stability.
Formamide,N-methyl-N-(1-methyl-2-phenylethyl)- structure
42932-20-7 structure
Product Name:Formamide,N-methyl-N-(1-methyl-2-phenylethyl)-
CAS No:42932-20-7
MF:C11H15NO
MW:177.242902994156
CID:330933
PubChem ID:170705
Update Time:2025-11-02

Formamide,N-methyl-N-(1-methyl-2-phenylethyl)- Chemical and Physical Properties

Names and Identifiers

    • Formamide,N-methyl-N-(1-methyl-2-phenylethyl)-
    • rac N-Formyl Methamphetamine
    • N-Formylmethamphetamine
    • N-METHYL-N-(1-METHYL-2-PHENYLETHYL)FORMAMIDE
    • 1-Phenyl-2-(N-methyl-N-formylamino)propan
    • AC1L5635
    • Methyl(1-methyl-2-phenylethyl)formamide
    • N-Methyl-N-(1-phenyl-2-propanyl)formamide
    • SCHEMBL19658356
    • Methyl(1-methyl-2-phenylethyl)formamide #
    • Formamide, N-methyl-N-(1-methyl-2-phenylethyl)-
    • GLSMSUZWTDVJMA-UHFFFAOYSA-N
    • 42932-20-7
    • N-methyl-N-(1-phenylpropan-2-yl)formamide
    • N-Methyl-N-(alpha-methylphenethyl)formamide
    • NS00014438
    • DEP_178.1226_15.3
    • DTXSID10891587
    • Inchi: 1S/C11H15NO/c1-10(12(2)9-13)8-11-6-4-3-5-7-11/h3-7,9-10H,8H2,1-2H3
    • InChI Key: GLSMSUZWTDVJMA-UHFFFAOYSA-N
    • SMILES: O=CN(C)C(C)CC1C=CC=CC=1

Computed Properties

  • Exact Mass: 177.11545
  • Monoisotopic Mass: 177.115364102g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 4
  • Complexity: 152
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.1
  • Topological Polar Surface Area: 20.3Ų

Experimental Properties

  • PSA: 20.31

Formamide,N-methyl-N-(1-methyl-2-phenylethyl)- Security Information

  • Hazardous Material transportation number:UN 2810
  • HazardClass:6.1(b)
  • PackingGroup:III
  • Packing Group:III
  • Hazard Level:6.1(b)

Formamide,N-methyl-N-(1-methyl-2-phenylethyl)- Pricemore >>

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Formamide,N-methyl-N-(1-methyl-2-phenylethyl)- Related Literature

Additional information on Formamide,N-methyl-N-(1-methyl-2-phenylethyl)-

Formamide, N-methyl-N-(1-methyl-2-phenylethyl)- (CAS No. 42932-20-7): Properties, Applications, and Market Insights

Formamide, N-methyl-N-(1-methyl-2-phenylethyl)- (CAS No. 42932-20-7) is a specialized organic compound that has garnered significant attention in the chemical and pharmaceutical industries. This N-methyl formamide derivative is known for its unique structural properties and versatile applications. With the growing demand for high-performance chemical intermediates, this compound has become a subject of interest for researchers and manufacturers alike.

The molecular structure of Formamide, N-methyl-N-(1-methyl-2-phenylethyl)- features a formamide core modified with N-methyl and 1-methyl-2-phenylethyl substituents. This configuration imparts distinct chemical characteristics, making it valuable for various synthetic applications. Recent studies highlight its potential in pharmaceutical synthesis, particularly in the development of novel drug candidates.

One of the most searched questions about Formamide derivatives relates to their solubility and stability. This compound exhibits good solubility in common organic solvents, which enhances its utility in chemical reactions. Researchers often inquire about its reaction mechanisms, especially in amide bond formation and N-alkylation processes. These properties make it a preferred choice in organic synthesis laboratories.

In the context of green chemistry, there is increasing interest in sustainable synthesis methods for compounds like N-methyl-N-(1-methyl-2-phenylethyl)formamide. Industry trends show a shift toward eco-friendly production techniques, which align with global environmental regulations. This compound's potential for low-waste synthesis is currently being explored by several research groups.

The pharmaceutical applications of CAS 42932-20-7 are particularly noteworthy. It serves as a key intermediate in the synthesis of various bioactive molecules. Recent patent literature reveals its use in developing central nervous system (CNS) agents, addressing the growing demand for neurological therapeutics. This aligns with current healthcare trends focusing on mental health treatments and neurodegenerative disease research.

From a market perspective, the demand for specialty formamides like this compound has shown steady growth. Industry reports indicate increasing applications in advanced material science, particularly in the development of functional polymers and smart materials. The compound's unique properties contribute to material performance enhancement, making it valuable for high-tech applications.

Quality control is another frequently searched topic regarding Formamide, N-methyl-N-(1-methyl-2-phenylethyl)-. Analytical methods such as HPLC and GC-MS are commonly employed to ensure purity and consistency. The compound typically appears as a colorless to pale yellow liquid with specific physicochemical parameters that are crucial for industrial applications.

Recent advancements in catalysis research have opened new possibilities for using this N-substituted formamide in asymmetric synthesis. Its role in chiral inductions and stereoselective reactions is particularly promising for pharmaceutical manufacturing. These developments respond to the industry's need for efficient synthetic routes to complex molecules.

Storage and handling of CAS 42932-20-7 follow standard protocols for organic amides. Proper chemical storage conditions including temperature control and moisture protection are essential to maintain stability. These practical considerations are frequently searched by laboratory technicians and industrial users.

The future outlook for N-methyl-N-(1-methyl-2-phenylethyl)formamide appears promising, with potential expansions into agrochemical formulations and electronic materials. Ongoing research explores its utility in crop protection agents and organic electronic devices, reflecting broader industry trends toward multifunctional chemicals.

In conclusion, Formamide, N-methyl-N-(1-methyl-2-phenylethyl)- (CAS No. 42932-20-7) represents an important chemical building block with diverse applications. Its significance in pharmaceutical development, material science, and specialty chemistry continues to grow, supported by ongoing research and technological advancements. As industry demands evolve, this compound is poised to play an increasingly vital role in innovative chemical solutions.

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